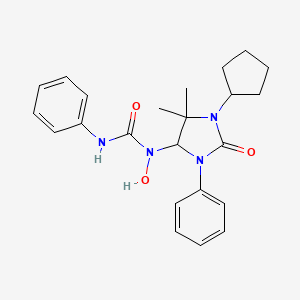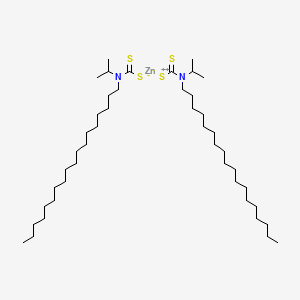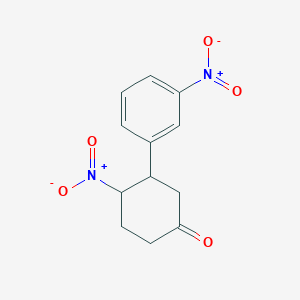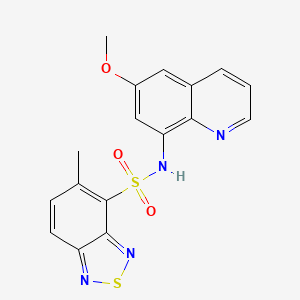![molecular formula C16H13N3O4S B14169843 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a nitro group, and a phenylsulfonyl group attached to the pyrrolopyridine core
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as pyridine derivatives and suitable reagents.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene precursors.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Sulfonylation: The phenylsulfonyl group can be added through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolopyridine core can be replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-:
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H13N3O4S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-cyclopropyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H13N3O4S/c20-19(21)12-8-14-15(11-6-7-11)10-18(16(14)17-9-12)24(22,23)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
Clé InChI |
MDBWOUMJNXJILX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN(C3=C2C=C(C=N3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)

![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)
![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)

![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)


